rel-(3R,4S)-Methyl 4-methoxypyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(3R,4S)-Methyl 4-methoxypyrrolidine-3-carboxylate: is a chemical compound with the molecular formula C8H15NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,4S)-Methyl 4-methoxypyrrolidine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 4-methoxypyrrolidine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: rel-(3R,4S)-Methyl 4-methoxypyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: Formation of 4-methoxypyrrolidine-3-carboxylic acid.
Reduction: Formation of 4-methoxypyrrolidine-3-methanol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
rel-(3R,4S)-Methyl 4-methoxypyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-(3R,4S)-Methyl 4-methoxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural features and the biological context. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl trans-4-methoxypyrrolidine-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
4-Methoxypyrrolidine-3-carboxylic acid: The carboxylic acid form of the compound.
4-Methoxypyrrolidine-3-methanol: The alcohol form of the compound.
Uniqueness: rel-(3R,4S)-Methyl 4-methoxypyrrolidine-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl (3R,4S)-4-methoxypyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-10-6-4-8-3-5(6)7(9)11-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
XISBSWNHWWCIHR-PHDIDXHHSA-N |
Isomeric SMILES |
CO[C@@H]1CNC[C@H]1C(=O)OC |
Canonical SMILES |
COC1CNCC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.